molecular formula C10H7F3N2O2 B13621902 Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate

Cat. No.: B13621902
M. Wt: 244.17 g/mol
InChI Key: DHJHCVWQCSEEEG-UHFFFAOYSA-N
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Description

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with a trifluoromethyl diazirine precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: N-bromosuccinimide (NBS), halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is unique due to the presence of the diazirine ring, which imparts photoactivatable properties. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .

Biological Activity

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a compound of significant interest in chemical biology due to its unique photoreactive properties and ability to form covalent bonds with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • CAS Number : 85559-46-2
  • Structure : The compound features a methyl ester group, a trifluoromethyl substituent, and a diazirine ring, which is responsible for its photoreactivity.

The biological activity of this compound is primarily attributed to its ability to undergo photolysis upon exposure to ultraviolet light, leading to the formation of reactive carbene species. These carbenes can insert into various biological molecules, including proteins and nucleic acids, thereby modifying their structure and function. This property enables the compound to be utilized in:

  • Studying protein interactions
  • Investigating enzyme mechanisms
  • Exploring cellular pathways

Applications

  • Chemical Biology : The compound is employed as a photoaffinity labeling agent to study protein-ligand interactions.
  • Medicinal Chemistry : It has potential applications in drug development, particularly in designing inhibitors for specific enzymes.

Inhibition of SARS-CoV-2 Mpro

A notable study investigated the use of trifluoromethyl diazirine compounds as inhibitors for the SARS-CoV-2 main protease (Mpro). The compound MPD112, which contains a similar diazirine moiety, demonstrated significant inhibitory activity against Mpro with an IC50 value of 4.1 μM. This finding highlights the potential of diazirine-containing compounds in antiviral drug development .

Protein Interaction Studies

Research has shown that this compound can effectively label proteins in living cells. Upon UV irradiation, it forms stable covalent bonds with cysteine residues in proteins, allowing researchers to track protein dynamics and interactions within cellular environments .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the diazirine ring.
  • Introduction of the trifluoromethyl group.
  • Esterification to obtain the final product.

These synthetic routes may vary based on laboratory conditions and desired yields.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Differences
4-(Trifluoromethyl)benzaldehydeStructureContains only an aldehyde group; lacks diazirine ring
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acidStructureContains carboxylic acid instead of ester
(2-Iodo-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanolStructureContains iodo substituent; different functional group

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate

InChI

InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-4-7(5-3-6)9(14-15-9)10(11,12)13/h2-5H,1H3

InChI Key

DHJHCVWQCSEEEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F

Origin of Product

United States

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